molecular formula C12H17NO B12306594 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol

2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol

Cat. No.: B12306594
M. Wt: 191.27 g/mol
InChI Key: YVCRLUAZMPDXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6,7-Hexahydro-1H-1-benzazonin-7-ol is a synthetic organic compound featuring a benzazonine core structure, which is a nine-membered ring fused to a benzene moiety. This scaffold is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of central nervous system (CNS) targets. Structurally related hexahydro-benzazonine derivatives have demonstrated potent biological activity as opioid receptor ligands, functioning as agonist-antagonist analgesics with a profile comparable to established agents like codeine . The presence of the hydroxy group at the 7-position offers a key site for chemical modification and structure-activity relationship (SAR) studies, allowing researchers to explore interactions with various biological targets. The broader class of azonine and benzo-fused azonine derivatives is frequently investigated for its utility in developing novel therapeutic agents and its interesting chemical transformation properties . This product is intended for research purposes such as assay development, high-throughput screening, and exploratory chemistry in a controlled laboratory environment. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol

InChI

InChI=1S/C12H17NO/c14-12-8-2-1-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-14H,1-2,5,8-9H2

InChI Key

YVCRLUAZMPDXMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2=CC=CC=C2NCC1)O

Origin of Product

United States

Reaction Chemistry and Derivatization of 2,3,4,5,6,7 Hexahydro 1h 1 Benzazonin 7 Ol

Reactivity at the Benzazonine Nitrogen Atom

The lone pair of electrons on the secondary nitrogen atom imparts nucleophilic and basic character, making it a prime site for electrophilic attack. This reactivity is foundational for derivatization through alkylation, acylation, and related processes.

The secondary amine of the benzazonine ring is readily susceptible to N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy in the synthesis of related heterocyclic compounds. nih.govnih.govd-nb.info These reactions typically proceed by treating the parent compound with an alkyl halide (e.g., methyl iodide) or another alkylating agent in the presence of a base to neutralize the acid generated. mdpi.com The choice of base and solvent can be critical in achieving selective N-alkylation. nih.govd-nb.info

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. nih.gov This transformation is a robust method for introducing a wide array of functional groups and is fundamental in organic synthesis and medicinal chemistry. nih.gov The resulting amide bond can alter the chemical properties of the parent molecule significantly.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Product Structure
N-Methylation Methyl iodide (CH₃I) 1-Methyl-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol
N-Ethylation Ethyl bromide (CH₃CH₂Br) 1-Ethyl-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol
N-Acetylation Acetyl chloride (CH₃COCl) 1-Acetyl-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol
N-Benzoylation Benzoyl chloride (C₆H₅COCl) 1-Benzoyl-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol

The secondary amine of 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol can participate in Mannich and other aminoalkylation reactions. The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a secondary amine. In this context, the benzazonine itself would act as the amine component. This reaction would typically involve reacting the benzazonine with formaldehyde and a suitable carbonyl compound (ketone, aldehyde, etc.) to yield a "Mannich base." Such reactions are a powerful tool for carbon-carbon bond formation. mdpi.com

Table 2: Illustrative Mannich Reaction

Carbonyl Compound Reagent Product
Acetophenone Formaldehyde (CH₂O) 1-((3-oxo-3-phenylpropyl)-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol

Transformations Involving the C-7 Hydroxyl Group

The secondary hydroxyl group at the C-7 position is another key site for derivatization, allowing for oxidation, reduction, etherification, esterification, and nucleophilic substitution reactions.

The secondary alcohol at C-7 can be oxidized to the corresponding ketone, 2,3,4,5,6-hexahydro-1H-1-benzazonin-7-one, using a variety of standard oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are commonly employed for this type of transformation to avoid over-oxidation. The presence of hydroxyl groups makes molecules like flavonoids susceptible to oxidation. mdpi.com Conversely, the resulting ketone can be reduced back to the secondary alcohol. This reduction can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). If the ketone is prochiral, the use of chiral reducing agents can potentially afford stereoselective synthesis of one enantiomer of the alcohol.

Table 3: Oxidation and Reduction of the C-7 Position

Reaction Type Reagent Product
Oxidation Pyridinium chlorochromate (PCC) 2,3,4,5,6-Hexahydro-1H-1-benzazonin-7-one
Reduction Sodium borohydride (NaBH₄) This compound

The C-7 hydroxyl group can be converted into an ether or an ester. Etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride). osi.lv Acid catalysts are often used when reacting with a carboxylic acid (Fischer esterification). These reactions are valuable for modifying the polarity and biological properties of the molecule.

Table 4: Etherification and Esterification Reactions at C-7

Reaction Type Reagent Product
O-Methylation Sodium hydride (NaH), then Methyl iodide (CH₃I) 7-Methoxy-2,3,4,5,6,7-hexahydro-1H-1-benzazonine
O-Acetylation Acetic anhydride ((CH₃CO)₂O), Pyridine 7-Acetoxy-2,3,4,5,6,7-hexahydro-1H-1-benzazonine

Nucleophilic substitution at the C-7 position requires the conversion of the hydroxyl group into a good leaving group, as hydroxide itself is a poor one. libretexts.org This is commonly achieved by converting the alcohol into a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Once the tosylate or mesylate is formed, it can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.orgnih.gov This process often occurs with an inversion of stereochemistry at the C-7 position. libretexts.org

Table 5: Nucleophilic Substitution via a Tosylate Intermediate

Nucleophile Reagent for Step 1 Reagent for Step 2 Final Product
Azide (N₃⁻) Tosyl chloride (TsCl), Pyridine Sodium azide (NaN₃) 7-Azido-2,3,4,5,6,7-hexahydro-1H-1-benzazonine
Cyanide (CN⁻) Tosyl chloride (TsCl), Pyridine Sodium cyanide (NaCN) 7-Cyano-2,3,4,5,6,7-hexahydro-1H-1-benzazonine
Thiolate (RS⁻) Tosyl chloride (TsCl), Pyridine Sodium thiomethoxide (NaSCH₃) 7-(Methylthio)-2,3,4,5,6,7-hexahydro-1H-1-benzazonine

Functionalization and Modification of the Aromatic Moiety

The benzene (B151609) ring of the benzazonine system is a key site for introducing molecular diversity. Its reactivity is influenced by the presence of the fused hydroazepine ring, which acts as an activating, ortho-, para-directing group.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring fused to the saturated nitrogen-containing ring in this compound is activated towards electrophilic aromatic substitution (EAS). The secondary amine within the heterocyclic structure acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring and making it more susceptible to attack by electrophiles. This activation is analogous to that seen in other N-aryl cyclic amines. Consequently, substitution is directed to the positions ortho and para to the point of fusion with the heterocyclic ring.

Common electrophilic aromatic substitution reactions that can be envisaged for this system include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. For instance, bromination can be carried out using bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃).

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting nitro-substituted benzazonine can serve as a precursor for further functionalization, such as reduction to an amino group.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are plausible methods for introducing carbon-based substituents. Alkylation with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) would introduce an alkyl group, while acylation with an acyl halide or anhydride would introduce an acyl group. The acylation reaction is generally preferred due to its tendency to avoid polyalkylation and carbocation rearrangements.

The regioselectivity of these reactions is dictated by the directing effect of the fused heterocyclic ring. The positions ortho and para to the ring fusion are electronically activated and are the preferred sites of substitution. Steric hindrance from the nine-membered ring may influence the ratio of ortho to para products.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃8-bromo- and 10-bromo-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol
NitrationHNO₃, H₂SO₄8-nitro- and 10-nitro-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃8-acetyl- and 10-acetyl-2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound, obtained through electrophilic aromatic substitution, are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For example, an 8-bromo- or 10-bromo-benzazonine derivative could be coupled with various aryl or vinyl boronic acids to introduce new aromatic or vinylic substituents. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of alkenyl side chains onto the aromatic ring of the benzazonine scaffold.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would be a valuable method for introducing further nitrogen-containing functional groups to the aromatic moiety of the benzazonine system.

The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions and can be optimized to achieve high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Benzazonine Derivative

Reaction NameSubstratesCatalyst SystemProduct Type
Suzuki-Miyaura8-bromo-benzazonine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃8-phenyl-benzazonine
Heck10-bromo-benzazonine, StyrenePd(OAc)₂, PPh₃, Et₃N10-styryl-benzazonine
Buchwald-Hartwig8-bromo-benzazonine, MorpholinePd₂(dba)₃, BINAP, NaOtBu8-morpholinyl-benzazonine

Further Ring Manipulation Strategies

Beyond functionalization of the aromatic ring, the nine-membered heterocyclic ring of the benzazonine system can also be subjected to various transformations, leading to novel molecular architectures.

Photochemical Rearrangements Leading to Azonine (B14745161) Derivatives

Photochemical reactions can induce significant structural changes in cyclic amines. For N-aryl cyclic amines, photochemical rearrangements can lead to ring contraction or expansion. In the case of this compound, irradiation with UV light could potentially lead to the formation of various rearranged products. One possibility is a ring contraction to form a smaller heterocyclic system, such as a benzazocine or benzazepine derivative. These reactions often proceed through radical intermediates and the specific outcome would depend on the reaction conditions, including the wavelength of light and the presence of photosensitizers.

Cycloaddition Reactions Involving Benzazonine Intermediates

The hydroazepine ring of the benzazonine system can be envisioned to participate in cycloaddition reactions. For instance, if a double bond were introduced into the nine-membered ring, the resulting enamine or enamide functionality could act as a diene or dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org This would provide a route to complex polycyclic systems.

Another possibility is the involvement of benzazonine derivatives in 1,3-dipolar cycloadditions. For example, if an azomethine ylide could be generated from the benzazonine scaffold, it could react with various dipolarophiles to form new five-membered rings. wikipedia.org

Formation of Spirocyclic Systems from Benzazonine Precursors

Spirocyclic systems, where two rings share a single atom, are of significant interest in medicinal chemistry. The this compound scaffold can serve as a precursor for the synthesis of spiro-heterocycles.

One potential strategy involves the intramolecular cyclization of a suitably functionalized benzazonine derivative. For example, if a side chain with a reactive electrophilic center is attached to the nitrogen atom, it could undergo an intramolecular reaction with one of the carbon atoms of the hydroazepine ring to form a spirocyclic system.

Alternatively, the benzazonine could be a component in a multi-component reaction designed to construct a spirocycle. For instance, a reaction involving the secondary amine of the benzazonine, a ketone, and a third component could lead to the formation of a spiro-heterocycle where the spiro atom is adjacent to the nitrogen. The synthesis of spiro-heterocycles from cyclic amines and ketones has been reported and could potentially be adapted for the benzazonine system. acs.orgtandfonline.com

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 2,3,4,5,6,7 Hexahydro 1h 1 Benzazonin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iqorganicchemistrydata.org

One-Dimensional NMR (¹H-NMR, ¹³C-NMR, APT)

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms.

¹H-NMR (Proton NMR): This technique would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (providing the ratio of protons), and splitting patterns (indicating adjacent protons). hmdb.canp-mrd.org

¹³C-NMR (Carbon-13 NMR): This spectrum would show the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and bonding. rsc.orgresearchgate.net

APT (Attached Proton Test): This experiment would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

A thorough search did not yield any experimental or predicted ¹H-NMR, ¹³C-NMR, or APT spectra specifically for 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. hmdb.cathieme-connect.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish the sequence of protons in a spin system. youtube.comoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different spin systems and identifying quaternary carbons. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing critical information about the molecule's stereochemistry and conformation. researchgate.net

No specific COSY, HSQC, HMBC, or NOESY data for this compound could be located in the available scientific literature and databases.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.govuci.edu This technique would yield the precise molecular weight of this compound, allowing for the unambiguous determination of its molecular formula.

Specific high-resolution mass spectrometry data for this compound are not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. rsc.org For this compound, this would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the benzene (B151609) ring. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds.

No experimental IR or Raman spectra for this compound have been found in the searched databases.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.netresearchgate.net If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

There are no published X-ray crystal structures for this compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical techniques are essential for studying chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. leidenuniv.nlarxiv.orglibretexts.orgwikipedia.orgslideshare.net The shape of the ORD curve, particularly the Cotton effect, can be used to determine the absolute configuration of chiral compounds. libretexts.org

No ECD or ORD data for this compound is currently available.

Theoretical and Computational Studies of 2,3,4,5,6,7 Hexahydro 1h 1 Benzazonin 7 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived. nih.gov

Density Functional Theory (DFT) Applications to Benzazonine Systems

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly effective for systems of moderate size, offering a good balance between computational cost and accuracy. For benzazonine systems, DFT can be employed to calculate a variety of electronic properties that are crucial for understanding their reactivity and potential interactions. researchgate.netnih.gov

DFT studies on related imidazo[1,5-a]- nih.govnih.govbenzodiazepines have successfully established relationships between electronic structure and receptor affinity. chemrj.org In these studies, the electronic structure was typically obtained at the B3LYP/6-31G(d,p) level after full geometry optimization. researchgate.netchemrj.org Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov Other descriptors such as chemical potential, global hardness, and electrophilicity index can also be derived to quantify the molecule's reactivity. acs.org

For 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol, DFT calculations would be instrumental in:

Optimizing the molecular geometry to find the most stable three-dimensional structure.

Calculating the HOMO-LUMO energy gap to predict its reactivity.

Determining the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions. ufms.br

Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in its experimental characterization.

Table 1: Representative DFT-Calculated Electronic Properties for Analogous Heterocyclic Systems This table presents hypothetical data for illustrative purposes, based on typical values found in DFT studies of similar compounds.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzodiazepine (B76468) Analog AB3LYP/6-31G(d,p)-6.25-1.105.153.45
Benzazepine Analog BB3LYP/6-31G(d,p)-5.98-0.855.134.12
Hypothetical this compoundB3LYP/6-31G(d,p)-5.85-0.505.352.98

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Analysis

While quantum chemical methods are excellent for understanding electronic properties, Molecular Dynamics (MD) simulations are the preferred tool for studying the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes, solvent effects, and interactions with biological macromolecules like proteins. nih.govnih.gov

For this compound, MD simulations would be critical for:

Conformational Sampling: Simulating the molecule in a solvent (typically water) to observe the full range of accessible conformations and their relative populations under physiological conditions. The nine-membered ring of the benzazonine can adopt various conformations, such as chair-boat forms. researchgate.net

Ligand-Receptor Interactions: If a biological target is known or hypothesized, MD simulations can be used to study the stability of the docked complex. By placing the molecule in the binding site of a receptor, MD can reveal how the ligand adjusts its conformation and which interactions (e.g., hydrogen bonds, hydrophobic contacts) are most stable over time. nih.govmdpi.com This has been successfully applied to study benzazepine and benzodiazepine derivatives binding to receptors like dopamine (B1211576) D3 and GABA-A. nih.govmdpi.com

Calculating Binding Free Energy: Advanced MD techniques like metadynamics can be used to calculate the free energy of binding (ΔG_bind), providing a quantitative measure of the affinity of the molecule for its target. mdpi.com

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines typical settings for an MD simulation, based on studies of related benzazepine systems. nih.govnih.gov

ParameterTypical Value/Setting
SoftwareGROMACS, AMBER, Desmond
Force Field (Protein)AMBER99SB, CHARMM36m
Force Field (Ligand)GAFF (General Amber Force Field)
Solvent ModelTIP3P, SPC/E water model
Simulation Time100 ns - 1 µs
Temperature300 K
Pressure1 bar
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing detailed information about reaction pathways, intermediates, and transition states. cuny.edu This is particularly useful for understanding the synthesis of complex molecules like this compound. The synthesis of medium-sized rings (8-11 atoms) is often challenging due to unfavorable enthalpic and entropic factors. mdpi.com

Using quantum chemical methods (like DFT), researchers can:

Map Potential Energy Surfaces: Calculate the energy of the system as the reactants are converted into products, identifying the lowest energy pathway.

Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Identifying its structure and energy is key to calculating the activation energy of the reaction, which determines the reaction rate. nih.gov

Analyze Reaction Intermediates: Stable or metastable intermediates along the reaction path can be identified and characterized.

Investigate Catalytic Cycles: For reactions involving catalysts, such as transition-metal-catalyzed cyclizations often used for medium-sized rings, each step of the catalytic cycle can be modeled. mdpi.com

For the synthesis of this compound, these methods could be applied to optimize reaction conditions, predict potential byproducts, and design more efficient synthetic routes.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build models that correlate molecular descriptors with activity. nih.gov

For a series of benzazonine analogs, a computational SAR study would typically involve:

Generating Descriptors: For each molecule in the series, a wide range of descriptors are calculated. These can include electronic (e.g., from DFT), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create a mathematical equation that links the descriptors to the observed biological activity (e.g., IC50).

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation sets of compounds. nih.gov

Successful QSAR models, like those developed for benzazepine derivatives, can rationalize activity trends and predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective molecules. nih.govnih.gov For this compound, SAR studies could explore how modifications to the benzene (B151609) ring, the azonine (B14745161) ring, or the hydroxyl group affect its target affinity.

Pharmacophore Modeling and Ligand-Based Design in Chemical Space Exploration

Pharmacophore modeling is a powerful technique in ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific receptor and trigger a biological response. nih.gov

The process involves:

Feature Identification: Aligning a set of active molecules and identifying common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

Model Generation: Creating a 3D model that defines the spatial arrangement of these features.

Virtual Screening: Using the pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the required features. nih.govnih.gov

For a compound like this compound, which contains a hydrogen bond donor/acceptor (hydroxyl group), a hydrogen bond acceptor (amine), a hydrophobic aliphatic region (the hexahydroazonine ring), and an aromatic ring, a pharmacophore model could be constructed. This model would be invaluable for exploring chemical space to identify new molecules with potentially similar biological activities, guiding the design of new benzazonine derivatives.

Applications of 2,3,4,5,6,7 Hexahydro 1h 1 Benzazonin 7 Ol As a Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Ring Systems

Scientific literature does not currently document the use of 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol as a direct precursor for the synthesis of the complex heterocyclic ring systems specified below.

There are no available research articles or patents that describe a synthetic route starting from this compound to form Dibenzo-diazacyclododecene ring systems. While the synthesis of dibenzo-fused diazepine (B8756704) systems is an active area of research, the specific utility of this benzazonine-based alcohol as an intermediate has not been reported.

The construction of Benzimidazo-benzazepine scaffolds typically involves the condensation of o-phenylenediamines with various benzazepine precursors or related ketones. However, a thorough search of chemical databases and academic journals did not reveal any methodologies that employ this compound for this purpose.

The synthesis of indole-fused systems, such as Indolo-benzoazonine derivatives, often relies on established methods like the Fischer indole (B1671886) synthesis or palladium-catalyzed cross-coupling reactions. Currently, there is no published evidence to suggest that this compound has been used as a starting material or intermediate in the elaboration of these complex indole alkaloids or their synthetic analogues.

Building Block for the Creation of Diverse Chemical Libraries

The use of core scaffolds or building blocks is fundamental to the generation of chemical libraries for drug discovery and high-throughput screening. However, the compound this compound is not cited in the literature as a building block for the systematic creation of diverse chemical libraries.

Development of Molecular Probes and Research Reagents for Chemical Biology

Molecular probes are essential tools in chemical biology for investigating biological systems. The development of such probes often involves functionalizing specific scaffolds with reporter groups. No studies were found that describe the modification of this compound to create molecular probes or other reagents for chemical biology research.

Contribution to the Advancement of Organic Synthesis Methodologies

While not a widely commercialized building block, the synthesis and potential transformations of this compound and its analogs contribute to the broader field of organic synthesis methodologies, particularly in the construction of medium-sized nitrogen-containing heterocyclic rings. The challenges associated with the synthesis of nine-membered rings make the development of routes to functionalized benzazonines like the title compound a noteworthy endeavor.

The primary contribution of this and related compounds lies in providing a platform for exploring and developing new synthetic strategies. The presence of the hydroxyl group at the C7 position is of particular significance. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the diversification of the benzazonine core.

For instance, the synthesis of the closely related compound, 7-hydroxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one, is achieved through the selective reduction of the corresponding dione (B5365651) precursor. prepchem.com This transformation highlights a methodological approach for introducing a hydroxyl group into a pre-formed benzazonine ring system.

Table 1: Synthesis of a C7-Hydroxy Benzazonine Derivative

PrecursorReagentProductReference
3,4,5,6-Tetrahydro-1H-(1)benzazonin-2,7-dioneSodium borohydride (B1222165)7-Hydroxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one prepchem.com

The hydroxyl group in these systems can be further manipulated. A common strategy in organic synthesis is the protection or derivatization of hydroxyl groups to modulate reactivity or introduce new functionalities. An example of this is the formation of an acetoxy derivative, 7-acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one, which can subsequently undergo hydrogenation. prepchem.com This demonstrates the utility of the C7-hydroxyl group as a point of attachment for other chemical moieties, thereby expanding the synthetic possibilities.

Table 2: Derivatization and Subsequent Reaction of a C7-Functionalized Benzazonine

Starting MaterialReactionProductReference
7-Acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-oneHydrogenation (10% Pd/C)1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one prepchem.com

The exploration of reactions involving intermediates like this compound contributes to the development of methodologies for:

Stereoselective transformations: The chiral center created at C7 upon reduction of a ketone precursor opens avenues for developing stereoselective synthetic methods to control the spatial orientation of the hydroxyl group.

Ring-modification strategies: The hydroxyl group can be a precursor for elimination reactions to introduce unsaturation into the nine-membered ring or for substitution reactions to introduce a variety of other functional groups.

Tandem reaction sequences: The bifunctional nature of the molecule (amine and alcohol) allows for the design of tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

In essence, while specific, large-scale applications of this compound as a synthetic intermediate are not extensively documented in mainstream literature, its synthesis and the reactivity of its functional groups are illustrative of the challenges and opportunities in the field of medium-ring heterocyclic chemistry. The study of such molecules pushes the boundaries of synthetic methodology and provides valuable insights for the construction of novel and potentially bioactive compounds.

Future Directions and Emerging Research Avenues for 2,3,4,5,6,7 Hexahydro 1h 1 Benzazonin 7 Ol

Exploration of Unconventional Synthetic Pathways to the Benzazonine Scaffold

Traditional synthetic routes to medium-sized rings like the benzazonine can be challenging, often hampered by entropic penalties and competing side reactions. uwindsor.camdpi.com Future research will likely pivot towards more innovative and efficient strategies to construct the core 2,3,4,5,6,7-hexahydro-1H-1-benzazonine framework.

Modern synthetic methods that hold significant promise include:

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of 5- to 30-membered rings, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com A potential pathway to the benzazonine scaffold could involve the synthesis of a diene precursor, which would then undergo an RCM reaction catalyzed by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form the nine-membered ring. organic-chemistry.org The versatility of RCM allows for a wide range of functional groups to be tolerated, offering a modular approach to substituted benzazonine derivatives. wikipedia.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful method for constructing C-N and C-C bonds in nitrogen heterocycles. nih.govthieme-connect.com This approach could be leveraged for the intramolecular cyclization of a suitably functionalized acyclic precursor to form the benzazonine ring under mild conditions. rsc.orgrsc.org

C-H Activation/Functionalization: Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. youtube.comyoutube.com A forward-thinking approach would involve a transition-metal-catalyzed intramolecular C-H amination or alkylation to forge the benzazonine ring. youtube.comnih.gov This would represent a significant step-economic advancement in the synthesis of this and related heterocyclic systems.

Ring Expansion Strategies: The development of ring expansion methods, for instance, involving the formal cross-dimerization of smaller strained rings, presents an innovative route to larger N-heterocycles like benzazepinones. nih.gov Exploring analogous strategies could provide a novel entry to the nine-membered benzazonine system.

Development of Advanced Derivatization Strategies for Functional Diversity

The inherent functionality of 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol, namely its secondary amine and alcohol groups, provides ample opportunities for derivatization to create a library of novel compounds with diverse properties.

Derivatization of the Secondary Amine: The secondary amine is a key site for introducing functional diversity. Advanced methods for its derivatization could include:

Direct α-C-H Functionalization: Recent advances allow for the direct functionalization of the C-H bond adjacent to a cyclic amine nitrogen without the need for a protecting group. nih.gov This could enable the introduction of various alkyl or aryl groups at the C2 or C9 positions of the benzazonine ring.

Acylation and Alkylation: A wide array of acylating and alkylating agents can be employed to modify the nitrogen atom. acs.orglibretexts.org This includes the use of reagents like benzoyl chloride and its derivatives to introduce aromatic moieties, potentially influencing the molecule's biological activity or material properties. libretexts.orgacs.org

Derivatization of the Alcohol Group: The hydroxyl group at the C7 position is another key handle for functionalization.

Esterification and Etherification: The alcohol can be readily converted into esters or ethers. Esterification with various carboxylic acids can be achieved using reagents like benzoyl chloride. libretexts.org

Radical-Mediated C-H Amination: Innovative strategies, such as those employing radical relay chaperones, could potentially be adapted for the functionalization of C-H bonds at positions remote to the alcohol, such as the β-position, leading to novel amino alcohol derivatives. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for the benzazonine scaffold and its derivatives to continuous flow and automated platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and facile scalability. durham.ac.ukkit.eduresearchgate.net

Future research in this area should focus on:

Developing robust, multi-step flow sequences for the synthesis of the benzazonine core, potentially integrating in-line purification and analysis. uc.pt

Utilizing packed-bed reactors with solid-supported reagents or catalysts to streamline the synthesis and minimize waste. durham.ac.uk

Coupling automated synthesis platforms with high-throughput screening to rapidly generate and evaluate libraries of benzazonine derivatives for various applications.

Mechanistic Studies on Key Reactions Involving the Benzazonine Core

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of the benzazonine scaffold is crucial for optimizing reaction conditions and predicting outcomes.

Future research should include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the transition states and reaction pathways of key bond-forming reactions, such as the cyclization step in the synthesis of the benzazonine ring.

Kinetic Studies: Experimental kinetic analysis of key reactions can provide valuable insights into the reaction order, rate-determining steps, and the influence of catalysts and reagents.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms. For instance, detailed NMR analysis was crucial in confirming the structure of related bridged benzazonine derivatives. acs.orgnih.gov

Potential in the Development of Supramolecular Assemblies and Frameworks

The structural features of the benzazonine scaffold, particularly the presence of hydrogen bond donors (N-H and O-H) and an aromatic ring, make it an attractive building block for the construction of supramolecular assemblies and functional materials.

Future research avenues in this domain include:

Crystal Engineering: Systematic studies of the solid-state packing of benzazonine derivatives can reveal predictable patterns of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to design crystalline materials with specific properties.

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the benzazonine ligand could serve as coordination sites for metal ions, leading to the formation of novel MOFs. These materials could have applications in gas storage, catalysis, or sensing.

Self-Assembled Monolayers and Nanostructures: The ability of benzazonine derivatives to engage in directed intermolecular interactions could be harnessed to form self-assembled monolayers on surfaces or to create well-defined nanostructures in solution. The study of supramolecular assembly in benzimidazole (B57391) derivatives showcases the potential for aza-heterocycles in creating diverse and functional macrostructures. nih.gov

Q & A

Q. What are the recommended synthetic pathways for 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of polycyclic amines like this compound often involves cyclization or condensation reactions. For example, hydroxylamine-mediated cyclization under reflux in ethanol with catalytic acetic acid (e.g., 24-hour heating) is a common strategy, followed by extraction (e.g., CHCl₃) and purification via flash chromatography (CHCl₃/MeOH gradients) . Optimization should focus on temperature control, stoichiometric ratios of reactants (e.g., hydroxylamine hydrochloride), and solvent polarity to minimize side products. Pre-purification analysis (TLC/HPLC) is critical to assess reaction progress .

Q. How should researchers approach structural characterization of this compound, and what analytical techniques are essential?

Methodological Answer: Prioritize a combination of spectral and chromatographic methods:

  • NMR (¹H/¹³C) for elucidating the hydrogenation pattern and hydroxyl group positioning in the benzazonine core .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment, especially given the compound’s potential chiral centers .
    Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift prediction) to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity, and how should controls be designed?

Methodological Answer: Begin with in vitro receptor-binding assays (e.g., GABAₐ or serotonin receptors) due to structural similarities to benzodiazepine derivatives . Use radioligand displacement assays with positive controls (e.g., diazepam for GABAₐ) and negative controls (solvent-only). Dose-response curves (1 nM–10 µM) can determine IC₅₀ values. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) enhance understanding of this compound’s interaction with neurotransmitter receptors?

Methodological Answer: Use homology modeling to construct 3D receptor structures (e.g., GABAₐ) if crystallographic data are unavailable. Perform docking simulations (AutoDock Vina, Schrödinger) with flexible ligand sampling to identify binding poses. Validate predictions via mutagenesis studies (e.g., alanine scanning of receptor binding pockets) . Cross-correlate docking scores with experimental IC₅₀ values to refine force field parameters .

Q. What strategies resolve contradictions in activity data across different experimental models (e.g., cell-based vs. tissue assays)?

Methodological Answer: Contradictions often arise from methodological variability. For example:

  • Cell-based assays may lack metabolic enzymes present in vivo, altering compound bioavailability. Address this by supplementing assays with liver microsomes .
  • Tissue-specific differences (e.g., receptor isoform expression) require transcriptomic profiling (qPCR/Western blot) of test systems .
    Triangulate data using orthogonal methods (e.g., electrophysiology for functional validation of binding assays) and apply statistical meta-analysis to identify outliers .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize this compound’s selectivity for target receptors?

Methodological Answer:

  • Core modifications : Systematically vary substituents on the benzazonine ring (e.g., halogenation at position 7) and assess impacts on binding .
  • Side-chain engineering : Introduce alkyl/aryl groups to the hydroxyl-bearing carbon to modulate hydrophobicity and H-bonding capacity .
    Use parallel synthesis (e.g., 96-well plates) for high-throughput screening. Pair SAR data with molecular dynamics simulations to predict conformational stability in receptor pockets .

Methodological Best Practices

  • Data Collection : Combine quantitative (e.g., IC₅₀, % inhibition) and qualitative data (e.g., crystallographic images, NMR spectra) to ensure robustness .
  • Triangulation : Validate findings via multiple techniques (e.g., docking + mutagenesis + functional assays) to mitigate single-method biases .
  • Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) and assay parameters (e.g., cell passage number) meticulously .

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